molecular formula C10H21NO2 B14748688 2-Methylpropyl 6-aminohexanoate CAS No. 2173-41-3

2-Methylpropyl 6-aminohexanoate

Cat. No.: B14748688
CAS No.: 2173-41-3
M. Wt: 187.28 g/mol
InChI Key: LMAIGDRAWFYRTL-UHFFFAOYSA-N
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Description

2-Methylpropyl 6-aminohexanoate is an organic compound with the molecular formula C10H21NO2. It is an ester derivative of 6-aminohexanoic acid, which is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its ester functional group and a primary amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 6-aminohexanoate typically involves the esterification of 6-aminohexanoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

6-Aminohexanoic acid+2-MethylpropanolAcid Catalyst2-Methylpropyl 6-aminohexanoate+Water\text{6-Aminohexanoic acid} + \text{2-Methylpropanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 6-Aminohexanoic acid+2-MethylpropanolAcid Catalyst​2-Methylpropyl 6-aminohexanoate+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 6-aminohexanoate undergoes various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 2-Methylpropyl 6-aminohexanol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylpropyl 6-aminohexanoate involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release 6-aminohexanoic acid, which can further interact with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl 6-aminohexanoate is unique due to its specific ester and amine functional groups, which provide it with distinct chemical reactivity and potential applications. Its structural similarity to amino acids like lysine makes it a valuable compound for biological and medical research.

Properties

CAS No.

2173-41-3

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-methylpropyl 6-aminohexanoate

InChI

InChI=1S/C10H21NO2/c1-9(2)8-13-10(12)6-4-3-5-7-11/h9H,3-8,11H2,1-2H3

InChI Key

LMAIGDRAWFYRTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CCCCCN

Origin of Product

United States

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